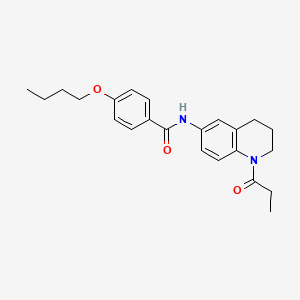![molecular formula C22H28N2O4S B6570672 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide CAS No. 946282-31-1](/img/structure/B6570672.png)
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide, also known as 4-BTEQ, is a synthetic organic compound with potential applications in a variety of scientific research fields. It is a white crystalline solid, soluble in a variety of organic solvents, and is relatively stable under a variety of conditions. 4-BTEQ has been used in the synthesis of various compounds, and has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.
Aplicaciones Científicas De Investigación
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide has been studied for its potential applications in a variety of scientific research fields. It has been used in the synthesis of various compounds, and has also been studied for its effects on biochemical and physiological processes. In biochemistry, this compound has been shown to have inhibitory effects on the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been studied for its effects on the immune system, and has been shown to have immunosuppressive effects. In addition, this compound has been studied for its potential applications in cancer research, as it has been shown to have anti-tumor activity.
Mecanismo De Acción
The exact mechanism of action of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is not fully understood. However, it is believed to act through a variety of mechanisms. In the case of acetylcholinesterase inhibition, this compound is thought to act by binding to the enzyme, preventing it from breaking down acetylcholine. In the case of immunosuppression, this compound is thought to act by inhibiting the activation of T cells, which are involved in the immune response. Finally, in the case of anti-tumor activity, this compound is thought to act by inhibiting the growth of tumor cells.
Biochemical and Physiological Effects
This compound has been studied for its effects on a variety of biochemical and physiological processes. In the case of acetylcholinesterase inhibition, this compound has been shown to have inhibitory effects on the enzyme, leading to increased levels of acetylcholine in the brain. In the case of immunosuppression, this compound has been shown to inhibit the activation of T cells, leading to decreased immune responses. Finally, in the case of anti-tumor activity, this compound has been shown to inhibit the growth of tumor cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in laboratory experiments has several advantages. It is relatively stable under a variety of conditions, and is soluble in a variety of organic solvents. In addition, it is easily synthesized from commercially available reagents. However, there are some limitations to its use. In particular, this compound has been shown to have inhibitory effects on the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the brain. This can be an issue in experiments that require precise control of acetylcholine levels.
Direcciones Futuras
There are a number of potential future directions for the use of 4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide in scientific research. For example, further research could be conducted to explore the potential applications of this compound in cancer research, as well as its effects on other biochemical and physiological processes. Additionally, further research could be conducted to explore the potential use of this compound in drug development, as well as its potential therapeutic applications. Finally, further research could be conducted to explore the potential use of this compound as a tool for studying the structure and function of proteins.
Métodos De Síntesis
4-butoxy-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide is synthesized from the reaction of 4-butoxybenzamide and 1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl chloride. The reaction is typically conducted in a polar, aprotic solvent such as dimethylformamide (DMF) at a temperature of 80-100 °C. The reaction proceeds with the formation of a quinoline intermediate, which is then cyclized to form the desired product.
Propiedades
IUPAC Name |
4-butoxy-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-3-5-15-28-20-11-8-17(9-12-20)22(25)23-19-10-13-21-18(16-19)7-6-14-24(21)29(26,27)4-2/h8-13,16H,3-7,14-15H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLAYGGTGMCWOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![butyl 4-[2-(2-acetamido-1,3-thiazol-4-yl)acetamido]benzoate](/img/structure/B6570600.png)
![butyl 4-{1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B6570603.png)
![butyl 4-[2-(2-cyclopropaneamido-1,3-thiazol-4-yl)acetamido]benzoate](/img/structure/B6570609.png)
![4-butoxy-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6570629.png)
![4-butoxy-N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide](/img/structure/B6570645.png)
![4-butoxy-N-(3-methyl-1-{1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-pyrazol-5-yl)benzamide](/img/structure/B6570647.png)
![4-butoxy-N-{1-[1-(2,3-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methyl-1H-pyrazol-5-yl}benzamide](/img/structure/B6570654.png)



![4-butoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570680.png)

![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-butoxybenzamide](/img/structure/B6570695.png)
![4-butoxy-N-[1-(thiophene-2-sulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6570700.png)